molecular formula C19H22N2O3S B2370494 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide CAS No. 899756-77-5

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide

Cat. No.: B2370494
CAS No.: 899756-77-5
M. Wt: 358.46
InChI Key: PIKCKMZUJGRFLB-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a benzamide core substituted with a 1,2-thiazinane 1,1-dioxide ring and a phenethyl group, a structure associated with diverse biological activities. Compounds containing the 1,2-thiazinane dioxide moiety are known to be investigated in various screening libraries for their potential as kinase inhibitors and in other targeted therapeutic areas . The phenethylamide substituent is a common pharmacophore that can influence the molecule's binding affinity to protein targets. Researchers can utilize this compound as a key chemical scaffold for developing novel probes in signal transduction studies, high-throughput screening campaigns to identify new lead compounds, and structure-activity relationship (SAR) studies to optimize potency and selectivity. Its mechanism of action is not fully characterized but may involve interaction with specific enzyme families or regulatory proteins, similar to other benzamide-derived molecules investigated for their inhibitory properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(20-13-12-16-6-2-1-3-7-16)17-8-10-18(11-9-17)21-14-4-5-15-25(21,23)24/h1-3,6-11H,4-5,12-15H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKCKMZUJGRFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide typically involves multiple steps, starting with the preparation of the thiazinane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenethylbenzamide moiety is then introduced via a coupling reaction, often using reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the conversion of the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using halogenated reagents under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives. For instance, compounds structurally related to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study evaluating various benzamide derivatives for antimicrobial activity, several compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli. This suggests that similar modifications in the thiazine structure could enhance antimicrobial efficacy.

Compound NameMIC (µM)Bacterial Strain
Compound A5.0Staphylococcus aureus
Compound B3.5Escherichia coli

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that benzamide derivatives can inhibit key pathways involved in cancer cell proliferation.

Case Study:
A recent investigation into the anticancer properties of thiazine-containing benzamides revealed that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The Sulforhodamine B assay was used to assess cell viability.

Compound NameIC50 (µM)Cancer Cell Line
Compound C4.5MCF7
Compound D6.0HCT116

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazinane ring and phenethylbenzamide moiety can bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-Phenethylbenzamide Derivatives

Rip-A (N-Phenethylbenzamide):

  • Structure: Simple N-phenethylbenzamide without additional substituents.
  • Synthesis: Prepared via Schotten-Bauman reaction (84% yield) using benzoyl chloride and 2-phenylethylamine .

Piperbetamides A-D:

  • Structure: N-Phenethylbenzamide derivatives with varied substituents on the benzamide ring.
  • Activity: Demonstrated antimicrobial effects against Shigella flexneri, Listeria monocytogenes, and drug-resistant Staphylococcus aureus .
  • Comparison: The target compound’s 4-(1,2-thiazinan-1,1-dioxide) substituent may enhance solubility or target specificity compared to simpler analogs.

1,2-Thiazinan-1,1-dioxide Derivatives

1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine:

  • Structure: Combines 1,2-thiazinan-1,1-dioxide with a naphthyridine ring.
  • Activity: Anti-HIV activity via a mechanism relevant to AIDS treatment .
  • antiviral targeting).

6-[(4R)-4-Methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile:

  • Structure: Thiadiazinan-dioxido fused to an isoquinoline.
  • Activity: Functions as a selective androgen receptor modulator (SARM) .
  • Comparison: The thiadiazinan vs. thiazinan ring size and substituents may influence receptor selectivity.

Data Tables

Table 2: Spectral Data of Analogous Compounds

Compound Name IR (cm⁻¹) 13C NMR (δ, ppm) Reference
Hydrazinecarbothioamides [4–6] C=S: 1243–1258 C=O: 1663–1682
4-(2,4-Dibenzyl-thiadiazinan-5-yl)benzonitrile S=O: 1247–1255 139.9 (aromatic), 67.6 (heterocyclic)

Key Findings and Limitations

  • Bioactivity Gaps: While analogs show antimicrobial, anti-HIV, and SARM activities, the target compound’s specific biological data are unavailable in the provided evidence.

Biological Activity

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide is a synthetic compound belonging to the thiazine family, characterized by its unique structural features that include a thiazine ring and a phenethylbenzamide moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O4S2C_{10}H_{14}N_{2}O_{4}S_{2}. Its structure includes:

  • A thiazine ring with dioxido substituents.
  • A phenethyl group linked to a benzamide.

This specific arrangement allows for diverse interactions with biological targets, contributing to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on benzamide derivatives have shown promising antifungal activity against various pathogens such as Botrytis cinerea and Fusarium graminearum . The mechanism often involves disruption of cellular processes in microbes, leading to cell death.

Anticancer Properties

The anticancer potential of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation. For instance, it may interact with target enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation in cancerous tissues .

Case Studies

  • In vitro Studies : A study demonstrated that derivatives of benzamides showed moderate to high potency against certain cancer cell lines. Compounds were evaluated for their ability to induce apoptosis and inhibit growth in cancer cells .
  • In vivo Studies : Research involving animal models has indicated that treatment with thiazine derivatives resulted in significant tumor reduction compared to control groups. These studies often measured tumor size and survival rates post-treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for tumor growth.
  • Cellular Interaction : It can bind to specific receptors or proteins within cells, altering their function and leading to apoptosis or necrosis in malignant cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamideSimilar thiazine structureAntimicrobial
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acidCarboxylic acid groupAnticancer
Benzamide derivativesVariesAntifungal and anticancer

This table illustrates how variations in the chemical structure can influence the biological activity of related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a thiazinan sulfone derivative with a phenethyl-substituted benzamide precursor. Key steps include:

  • Acylation : Reacting 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with a benzoyl chloride derivative (e.g., phenethyl-substituted) in the presence of a base like triethylamine .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction efficiency.
  • Temperature Control : Reactions are often conducted under reflux (80–100°C) to accelerate kinetics while avoiding decomposition.
  • Purity Assessment : Post-synthesis purification via column chromatography or recrystallization, monitored by HPLC (>95% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for benzamide) and sulfone group integration (δ 3.1–3.5 ppm for thiazinan methylenes) .
  • IR Spectroscopy : Confirm sulfone (S=O stretching at 1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z consistent with C₁₉H₂₁N₂O₃S₂) .

Q. What in vitro assays are recommended for initial screening of biological activity, and how should controls be designed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates for proteases or kinases, with IC₅₀ determination via dose-response curves (positive control: staurosporine; negative: DMSO vehicle) .
  • Cellular Viability (MTT Assay) : Test against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a reference .
  • Statistical Validation : Triplicate experiments with ANOVA for significance (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogs?

  • Methodological Answer :

  • Comparative Analysis : Systematically vary substituents (e.g., phenethyl vs. nitrobenzamide groups) and correlate with activity data. For example:
SubstituentTarget Activity (IC₅₀, μM)Source
4-Nitro2.1 (Kinase X)
4-Methoxy>50 (Kinase X)
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .

Q. What strategies are effective in elucidating the compound’s mechanism of action when initial biochemical data are inconclusive?

  • Methodological Answer :

  • Pull-Down Assays : Immobilize the compound on sepharose beads to identify binding proteins via LC-MS/MS .
  • Transcriptomic Profiling : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
  • Kinetic Studies : Pre-steady-state kinetics to distinguish between competitive and non-competitive inhibition modes .

Q. How can computational methods (e.g., DFT, molecular dynamics) guide the optimization of this compound for enhanced target selectivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to prioritize substituents with favorable charge complementarity .
  • MD Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability (RMSD < 2 Å) and identify critical hydrogen bonds .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for modified analogs to rank synthetic priorities .

Q. What experimental designs are critical for validating off-target effects in complex biological systems?

  • Methodological Answer :

  • Proteome-Wide Screening : Use thermal shift assays (TSA) to detect protein stabilization across cell lysates .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics to identify unintended metabolic perturbations .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in compound synthesis during multi-institutional studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt USP guidelines for critical parameters (e.g., solvent purity, catalyst lot).
  • QC Metrics : Enforce strict thresholds for HPLC purity (>98%), residual solvents (<500 ppm), and chiral integrity (e.g., enantiomeric excess >99% via chiral HPLC) .
  • Interlab Validation : Distribute a reference batch to collaborating labs for cross-validation using shared assay protocols .

Q. What statistical approaches are recommended for reconciling conflicting in vivo efficacy data across preclinical models?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from murine xenograft vs. PDX models using random-effects models to account for heterogeneity .
  • Dose-Response Alignment : Normalize efficacy metrics (e.g., tumor volume reduction) to plasma exposure levels (AUC) via PK/PD modeling .
  • Covariate Adjustment : Include variables like animal weight, dosing schedule, and tumor implantation site in multivariate regression .

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